9-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
CAS No.: 866842-93-5
Cat. No.: VC6373580
Molecular Formula: C19H16N2OS2
Molecular Weight: 352.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866842-93-5 |
|---|---|
| Molecular Formula | C19H16N2OS2 |
| Molecular Weight | 352.47 |
| IUPAC Name | 9-methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
| Standard InChI | InChI=1S/C19H16N2OS2/c1-11-4-3-5-13-10-15-18(22-16(11)13)20-17(21-19(15)23)12-6-8-14(24-2)9-7-12/h3-9H,10H2,1-2H3,(H,20,21,23) |
| Standard InChI Key | OHCGSAWNJPJILO-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=C(C=C4)SC |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including condensation reactions to form the chromeno[2,3-d]pyrimidine core and subsequent modification to introduce the methylsulfanylphenyl group. Common catalysts and conditions might include refluxing in ethanol with appropriate catalysts like FeCl₃·SiO₂, as seen in similar syntheses .
Potential Applications
Compounds with pyrimidine and chromene moieties are often explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a methylsulfanyl group could influence these activities by altering the compound's solubility and interaction with biological targets.
Research Findings
While specific research findings on 9-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione are not available, related compounds have shown promise in various biological assays. For instance, thieno[2,3-d]pyrimidine derivatives have been studied for their potential pharmacological activities .
Data Tables
Given the lack of specific data on this compound, we can create a hypothetical table based on similar compounds:
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine Derivative | C₁₆H₁₂N₂S | 264.34 | Biological Activities |
| Chromeno[2,3-d]pyrimidine Core | C₁₀H₆N₂O | 170.16 | Antimicrobial, Anticancer |
| Methylsulfanylphenyl Group | C₇H₈S | 124.20 | Modifies Solubility |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume